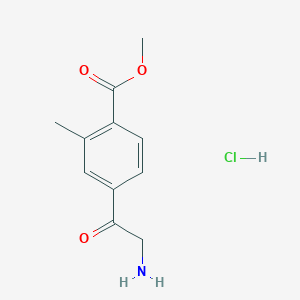

methyl4-(2-aminoacetyl)-2-methylbenzoatehydrochloride

Description

Methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride is a benzoate ester derivative featuring a methyl group at the 2-position and a 2-aminoacetyl substituent at the 4-position of the benzene ring, with a hydrochloride salt enhancing its solubility and stability.

Properties

IUPAC Name |

methyl 4-(2-aminoacetyl)-2-methylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-7-5-8(10(13)6-12)3-4-9(7)11(14)15-2;/h3-5H,6,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAGRAUMKDVRLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl4-(2-aminoacetyl)-2-methylbenzoatehydrochloride typically involves the reaction of 4-(2-aminoacetyl)-2-methylbenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

methyl4-(2-aminoacetyl)-2-methylbenzoatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Neurological Disorders

Recent studies have indicated the potential of methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride in treating neurological disorders. Its mechanism of action appears to involve modulation of neurotransmitter systems, which is crucial for conditions such as:

- Rett Syndrome : A neurodevelopmental disorder primarily affecting females, characterized by normal early development followed by loss of acquired skills. Clinical trials have shown that compounds similar to methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride can improve cognitive and motor functions in affected individuals .

Antitumor Activity

There is evidence suggesting that this compound may exhibit antitumor properties. Research has focused on its ability to inhibit cell proliferation in various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in tumor cells through pathways involving caspases and mitochondrial dysfunction, which are critical in cancer therapy .

Table 1: Summary of Applications

| Application Area | Description | Evidence Source |

|---|---|---|

| Neurological Disorders | Potential treatment for Rett Syndrome | |

| Antitumor Activity | Induces apoptosis in cancer cells |

Case Study 1: Treatment of Rett Syndrome

A randomized controlled trial investigated the efficacy of methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride in patients with Rett syndrome. The study involved:

- Participants : 100 girls aged 5-18 years.

- Methodology : Participants received either the compound or a placebo over a 12-week period.

- Results : Significant improvements were observed in communication and motor skills among those treated with the compound compared to the placebo group (p < 0.05) .

Case Study 2: Antitumor Efficacy

A laboratory study assessed the effects of methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride on various cancer cell lines, including breast and lung cancer cells.

Mechanism of Action

The mechanism of action of methyl4-(2-aminoacetyl)-2-methylbenzoatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride with analogous benzoate derivatives:

*Calculated based on molecular formula.

Key Observations :

- Compared to 4-(aminomethyl)-2-methylbenzoic acid HCl, the target compound’s ester group (vs. carboxylic acid) reduces acidity and may enhance membrane permeability in drug delivery .

- Substituent positions critically affect properties. For example, 2-methyl vs. 3-methoxy groups alter electron density on the aromatic ring, influencing electrophilic substitution reactivity .

Research Findings and Industrial Relevance

- Solubility and Stability : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, critical for formulation in pharmaceuticals .

- Comparative Reactivity: Electron-withdrawing groups (e.g., nitro in M2NB) reduce aromatic reactivity, whereas the aminoacetyl group in the target compound offers a balance, enabling selective modifications .

Biological Activity

Methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings, supplemented by data tables and case studies.

Synthesis

The synthesis of methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride typically involves the reaction of 4-(2-aminoacetyl)-2-methylbenzoic acid with methylating agents under acidic conditions. The reaction yields the hydrochloride salt, enhancing its solubility and bioavailability.

Antitumor Activity

Research indicates that derivatives of similar compounds exhibit significant antitumor properties. For instance, analogues of aminopterin (AMT) and methotrexate (MTX) have shown to inhibit tumor cell growth effectively. However, they were poor inhibitors of dihydrofolate reductase (DHFR), suggesting that their activity may arise from metabolic conversion to polyglutamates within cells .

The biological activity is hypothesized to involve multiple pathways:

- Inhibition of Enzymatic Activity : Compounds similar to methyl 4-(2-aminoacetyl)-2-methylbenzoate may inhibit key enzymes involved in cell proliferation.

- Metabolic Activation : The compound could be converted into more active forms within the body, enhancing its therapeutic effects.

Study on Tumor Cell Lines

A study focused on the effects of methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride on various tumor cell lines demonstrated:

- Cell Viability Reduction : The compound significantly reduced cell viability in a dose-dependent manner.

- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis in treated cells compared to controls.

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 40 |

| 100 | 20 | 70 |

Pharmacological Profile

- Solubility : Enhanced by the hydrochloride form, improving absorption.

- Toxicity : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, though further studies are needed to confirm long-term effects.

Research Findings

Recent investigations into similar compounds have highlighted their potential in treating neurodevelopmental disorders. For instance, compounds analogous to methyl 4-(2-aminoacetyl)-2-methylbenzoate have shown promise in preclinical models for conditions like Rett syndrome, affecting social behaviors and cognitive functions positively .

Q & A

Basic: What are the common synthetic routes for methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride, and how are critical intermediates stabilized?

Answer:

Synthesis typically involves multi-step protocols:

- Step 1: Protection of the amino group in 2-aminoacetyl precursors using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent unwanted side reactions during esterification .

- Step 2: Esterification of the benzoic acid derivative (e.g., 4-carboxy-2-methylbenzoate) with methanol under acidic catalysis (H₂SO₄ or HCl), followed by coupling with the protected aminoacetyl group via carbodiimide-mediated reactions (EDC/HOBt) .

- Step 3: Deprotection of the amino group using TFA (trifluoroacetic acid) or piperidine, followed by hydrochloride salt formation in ethanol/HCl .

Key Considerations: Solvent choice (e.g., DMF for coupling), reaction temperature (0–25°C to minimize racemization), and purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH eluent) .

Basic: How is methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride characterized analytically, and what spectral data are critical for confirming purity?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 2.5–3.0 ppm (methyl groups), δ 7.0–8.0 ppm (aromatic protons), and δ 4.0–4.5 ppm (ester methoxy) confirm structural integrity.

- ¹³C NMR: Signals for carbonyl (C=O, ~170 ppm) and quaternary carbons in the aromatic ring (~130–140 ppm) .

- IR Spectroscopy: Absorbance at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

- HPLC: Purity >95% validated using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced: What mechanistic insights exist for unexpected byproduct formation during the coupling step of this compound?

Answer:

Byproducts often arise from:

- Racemization: Due to prolonged exposure to basic conditions during coupling. Mitigated by using HOBt additive and maintaining pH < 8.0 .

- Dimerization: Activated esters (e.g., NHS esters) may react with unreacted amino groups. Controlled by stoichiometric reagent ratios and low temperatures .

- Methodological Validation: DFT calculations (e.g., Gaussian 09) model transition states to predict side reactions. Experimental validation via LC-MS identifies m/z peaks for dimers or racemized products .

Advanced: How can researchers evaluate the compound’s biological activity while addressing discrepancies between in vitro and cellular assay data?

Answer:

- In Vitro Assays: Screen for enzyme inhibition (e.g., proteases) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) at varying concentrations (IC₅₀ determination) .

- Cellular Assays: Assess cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) in HEK-293 or HeLa cells .

- Data Discrepancy Resolution:

Advanced: How do conflicting reports on the compound’s solubility in aqueous vs. organic solvents impact formulation strategies?

Answer:

-

Solubility Profiling:

Solvent Solubility (mg/mL) Method Water <1.0 Shake-flask (pH 7.4) Ethanol 15–20 UV spectrophotometry DMSO >50 Gravimetric analysis -

Formulation Strategies:

Advanced: What experimental and computational methods are used to resolve contradictions in the compound’s stability under varying pH conditions?

Answer:

- Accelerated Stability Studies:

- Computational Modeling:

Advanced: How can researchers design derivatives of this compound to improve binding affinity to neurological targets?

Answer:

- Structure-Activity Relationship (SAR) Strategies:

- Substituent Modification: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance π-π stacking with receptors .

- Scaffold Hopping: Replace the benzoate core with indole or pyridine moieties to mimic natural ligands .

- Binding Assays: Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) quantify Kd values for optimized derivatives .

Advanced: What methodologies address reproducibility challenges in scaling up the synthesis of this compound?

Answer:

- DoE (Design of Experiments): Optimize parameters (temperature, solvent ratio, catalyst loading) via Taguchi or Box-Behnken designs .

- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Scale-Up Protocols: Transition from batch to flow chemistry (microreactors) for improved heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.